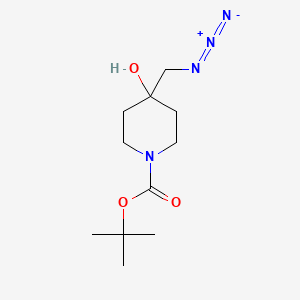

Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and both azidomethyl (-CH2N3) and hydroxyl (-OH) substituents at the 4-position. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical research. The tert-butyl group acts as a protective moiety for the amine, while the azidomethyl group enables click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or drug candidate optimization . The hydroxyl group enhances polarity and provides a site for further derivatization, such as etherification or esterification.

Properties

IUPAC Name |

tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3/c1-10(2,3)18-9(16)15-6-4-11(17,5-7-15)8-13-14-12/h17H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXUWVRMSNQBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate is an intriguing compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H18N4O3

- Molecular Weight : 258.30 g/mol

- CAS Number : [Not available in the search results]

The presence of the azide group (-N₃) and the hydroxypiperidine moiety suggests potential reactivity and biological interactions that could be leveraged in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azide group can undergo click chemistry reactions, facilitating the formation of diverse derivatives that may exhibit enhanced biological properties.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing signaling pathways related to neurodegenerative diseases.

Biological Activity and Research Findings

Research into the biological activity of similar compounds has shown promising results, suggesting that this compound may exhibit comparable effects. For instance, studies on related piperidine derivatives have demonstrated their roles as inhibitors of β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology.

Summary of Findings from Related Studies:

Case Studies

-

Alzheimer's Disease Models :

- In vivo studies using scopolamine-induced models have indicated that compounds with similar structures can reduce amyloid-beta (Aβ) aggregation and improve cognitive function. These findings suggest that this compound could be evaluated in similar contexts to assess its neuroprotective effects.

-

Oxidative Stress Response :

- Compounds analogous to this compound have shown efficacy in reducing oxidative stress markers in brain tissue, which is crucial for neuroprotection.

Scientific Research Applications

Chemistry

Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate serves as a building block in organic synthesis. It is particularly valuable for the preparation of various heterocyclic compounds, which are essential in drug discovery and materials science.

Biology

In biological research, this compound is utilized for synthesizing bioactive molecules and probes. Its azide group allows for participation in click chemistry , facilitating the conjugation with biomolecules for studying biological interactions.

Medicine

The compound shows potential as a pharmaceutical intermediate . Its structural features may lead to the development of new drug candidates targeting various diseases, including neurodegenerative disorders and infections.

Industry

In industrial applications, this compound can be employed in the production of specialty chemicals and materials, leveraging its unique reactivity for creating diverse chemical products.

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Preliminary studies have demonstrated effectiveness against certain bacterial strains. Screening against Gram-positive and Gram-negative bacteria has revealed selective antimicrobial properties, suggesting potential for further optimization in drug development.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. It has been evaluated for its ability to inhibit the NLRP3 inflammasome pathway, which is crucial in inflammatory processes. Studies indicated that it could significantly reduce IL-1β release and pyroptotic cell death in human monocytic cells.

Neuroprotective Properties

In vivo studies using scopolamine-induced models suggest that compounds with similar structures can mitigate cognitive deficits associated with Alzheimer's disease. This indicates that this compound may also possess neuroprotective properties worth exploring further.

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate is highlighted through comparisons with analogous piperidine derivatives. Below is a detailed analysis supported by data tables and research findings.

Structural and Functional Differences

Table 1: Key Structural and Functional Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | Not Reported | C12H20N4O3 | 280.32 | Azidomethyl, hydroxyl at C4 | Click chemistry, H-bonding |

| tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate | Not Reported | C11H20N4O2 | 240.30 | Azidomethyl at C4 | Click chemistry |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | Not Reported | C10H19NO3 | 201.26 | Hydroxyl at C4 | Etherification, esterification |

| tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | 871112-36-6 | C16H21F2NO3 | 313.34 | 3,4-Difluorophenyl, hydroxyl at C4 | Kinase inhibition |

| tert-Butyl 4-((2-Chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate | 1823270-21-8 | C14H24ClN3O4 | 333.81 | Chloroacetamidomethyl, hydroxyl at C4 | Targeted protein degradation |

Research Findings

- Azide Reactivity: The azidomethyl group in the target compound facilitates efficient bioconjugation. For example, in , azide-containing analogs were used to synthesize bivalent CK2 inhibitors via click chemistry .

- Hydroxyl Group Impact: The hydroxyl group increases aqueous solubility compared to non-hydroxylated analogs (e.g., tert-butyl 4-(azidomethyl)piperidine-1-carboxylate), critical for in vivo pharmacokinetics .

- Hydroxyl groups may also necessitate storage under inert conditions to prevent oxidation .

Preparation Methods

Nucleophilic Substitution of Halomethyl Precursor with Sodium Azide

| Step | Description | Conditions | Notes |

|---|---|---|---|

| Starting Material | tert-butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate | Prepared via bromination of the corresponding hydroxymethyl derivative | Bromide is a good leaving group for SN2 |

| Reagent | Sodium azide (NaN₃) | 1.2–1.5 equivalents | Ensures complete substitution |

| Solvent | Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) | Typically anhydrous | Stabilizes transition state, enhances SN2 reaction |

| Temperature | 50–60 °C | Balances reaction rate and azide stability | Avoids azide decomposition |

| Reaction Time | 12–24 hours | Monitored by TLC or IR spectroscopy | Azide peak at ~2100 cm⁻¹ confirms substitution |

| Workup | Aqueous extraction followed by purification | Column chromatography (silica gel) with hexane/ethyl acetate gradient | Isolates pure azidomethyl product |

This method is well-established and provides moderate to high yields (typically 65–85%) of the azide compound. Optimization of reaction parameters such as solvent quality, temperature control, and stoichiometry is crucial for maximizing yield and purity.

Protection of the Piperidine Nitrogen (If Not Pre-protected)

If starting from the free amine, the nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O):

| Step | Description | Conditions | Notes |

|---|---|---|---|

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 1.1 equivalents | Protects amine as carbamate |

| Base | Triethylamine or sodium bicarbonate | Stoichiometric | Neutralizes acid byproducts |

| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) | Room temperature | Mild conditions preserve sensitive groups |

| Reaction Time | 2–4 hours | Monitored by TLC | Completion indicated by disappearance of free amine |

This step is generally performed prior to azidation or on intermediate compounds to prevent side reactions involving the amine group.

Optimization and Scale-Up Considerations

Industrial or larger-scale synthesis of tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate follows the same fundamental chemistry but requires optimization for safety and efficiency:

- Use of industrial-grade solvents and reagents.

- Temperature control to prevent azide decomposition and hazards.

- Employing continuous flow reactors or large batch reactors with appropriate safety measures.

- Enhanced mixing techniques such as sonication have been reported to improve yields by increasing reagent contact and reaction homogeneity.

Reaction Monitoring and Purification

| Analytical Technique | Purpose | Typical Observations |

|---|---|---|

| Thin Layer Chromatography (TLC) | Monitor reaction progress | Azide product Rf ~0.4 in 3:1 hexane/ethyl acetate |

| Infrared Spectroscopy (IR) | Confirm azide group formation | Azide stretching peak at ~2100 cm⁻¹ |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ¹H NMR: tert-butyl singlet at δ ~1.4 ppm; piperidine ring protons δ 1.2–3.5 ppm; ¹³C NMR: carbamate carbonyl δ ~155 ppm |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~240.3 (M+H)⁺ |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% typically achieved |

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Impact on Synthesis |

|---|---|---|

| Halide precursor | tert-butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate | Good leaving group for substitution |

| Azide source | Sodium azide (1.2–1.5 eq) | Ensures complete substitution |

| Solvent | DMF or DMSO (anhydrous) | Enhances SN2 reaction rate |

| Temperature | 50–60 °C | Balances reaction speed and azide stability |

| Reaction time | 12–24 hours | Complete conversion |

| Workup | Aqueous extraction, column chromatography | Purification and isolation |

| Protection | Boc protection of amine | Stability during synthesis |

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including the introduction of the azidomethyl group and hydroxyl protection. A common approach is:

- Step 1 : Functionalize the piperidine ring at the 4-position using tert-butyl carbamate as a protecting group.

- Step 2 : Introduce the azidomethyl group via nucleophilic substitution or click chemistry, ensuring controlled reaction conditions (e.g., low temperature for azide stability).

- Step 3 : Purify intermediates using column chromatography (silica gel, gradient elution) and confirm structures via NMR and LC-MS . Key challenges include avoiding side reactions with the azide group and maintaining stereochemical integrity.

Q. How can researchers ensure the purity of this compound during synthesis?

Purity validation requires:

- Analytical Techniques : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity ≥98% .

- Mass Spectrometry : Confirm molecular weight via LC-TOF (e.g., measured Δppm <2) .

- FTIR-ATR : Verify functional groups (e.g., azide peaks ~2100 cm⁻¹, hydroxyl stretches ~3400 cm⁻¹) .

- GC-MS : Monitor byproducts during volatile intermediate steps .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders in non-ventilated areas .

- Storage : Store in a cool, dry place away from reducing agents (azides can form explosive byproducts).

- Emergency Measures : Immediate eye rinsing with water for 15 minutes and skin decontamination with soap .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. LC-MS) be resolved for structural confirmation?

Discrepancies may arise from tautomerism or solvent effects. Mitigation strategies include:

- Multi-Technique Cross-Validation : Compare NMR (¹H, ¹³C, DEPT) with high-resolution LC-MS and FTIR.

- Deuterated Solvent Swapping : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.

- Computational Modeling : Use tools like Gaussian to simulate NMR spectra and match experimental peaks .

Q. What strategies optimize the stability of the azide group during long-term storage?

- Temperature Control : Store at –20°C under inert gas (argon) to prevent moisture-induced degradation.

- Light Protection : Use amber vials to avoid photolytic decomposition.

- Additives : Stabilize with 1% w/w ascorbic acid to inhibit radical-mediated side reactions .

Q. How can reaction yields be improved for the azidomethylation step?

- Catalysis : Employ copper(I) iodide (5 mol%) in THF to accelerate azide-alkyne cycloaddition.

- Solvent Optimization : Use DMF or DMSO to enhance solubility of intermediates.

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 80°C, 30 min) while maintaining >90% yield .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s reactivity in nucleophilic environments?

- Kinetic Studies : Monitor azide displacement with alkyl halides via time-resolved ¹H NMR.

- Competitive Reactions : Compare reaction rates with competing nucleophiles (e.g., sodium thiophenolate).

- DFT Calculations : Predict transition states and activation energies for mechanistic insights .

Q. What methods validate the absence of toxic impurities in scaled-up batches?

- LC-MS/MS : Screen for genotoxic impurities (e.g., hydrazoic acid) at ppm levels.

- ICP-OES : Check heavy metal residues (e.g., copper from catalysis).

- In Vitro Assays : Test cytotoxicity in HEK293 cells (IC₅₀ >100 µM acceptable) .

Contradiction Resolution

Q. How to address discrepancies between theoretical and observed melting points?

Q. Why might GC-MS and HPLC purity assessments differ for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.